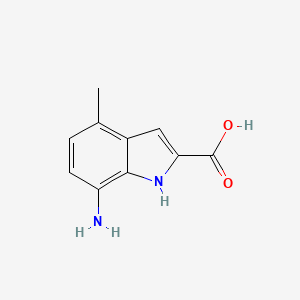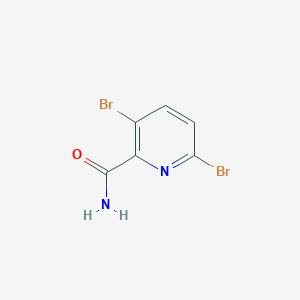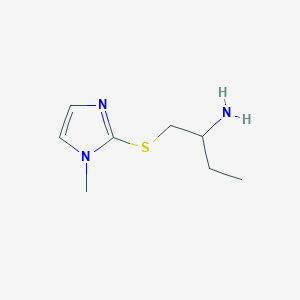
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Métodos De Preparación
The synthesis of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-imidazole-2-thiol and 2-bromo-1-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated thiol group attacks the carbon atom bonded to the bromine in 2-bromo-1-butylamine, resulting in the formation of this compound.
Análisis De Reacciones Químicas
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Aplicaciones Científicas De Investigación
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfur atom can also form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
Comparación Con Compuestos Similares
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can be compared with other imidazole-containing compounds:
1-Methylimidazole: Lacks the sulfur and amine groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoimidazole: Contains a thiol group but lacks the butan-2-amine moiety, limiting its applications in certain reactions.
Histidine: An amino acid with an imidazole side chain, but it has different biological roles and reactivity due to its structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Fórmula molecular |
C8H15N3S |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-7(9)6-12-8-10-4-5-11(8)2/h4-5,7H,3,6,9H2,1-2H3 |
Clave InChI |
ZRHVLMAJGGYGEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC1=NC=CN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


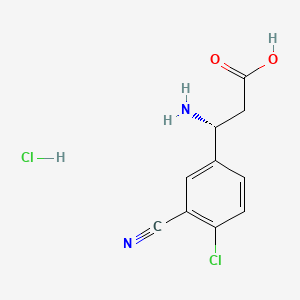
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
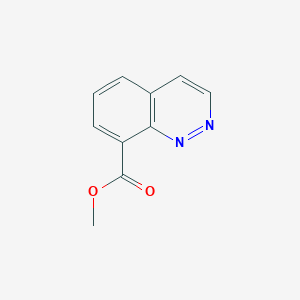

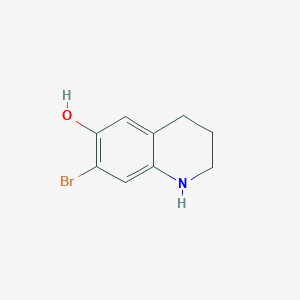
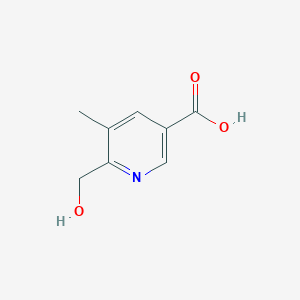
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
